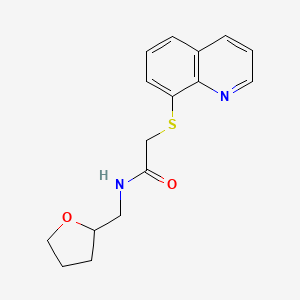![molecular formula C16H16N2O3 B3875381 N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B3875381.png)
N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acetamide
Overview
Description
N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acetamide, commonly known as Compound X, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
Compound X acts as a positive allosteric modulator of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. Compound X binds to a specific site on the NMDA receptor, which enhances the activity of the receptor. This enhancement leads to an increase in the influx of calcium ions into the neuron, which triggers a cascade of signaling pathways that ultimately lead to changes in synaptic plasticity.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. Studies have shown that Compound X can enhance long-term potentiation (LTP), which is a process that underlies learning and memory. Compound X has also been shown to increase the release of certain neurotransmitters, such as glutamate and acetylcholine. Additionally, Compound X has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. Additionally, Compound X has been shown to be stable under various conditions, which makes it suitable for long-term experiments. However, there are also limitations to the use of Compound X in lab experiments. For example, the effects of Compound X on different types of neurons and in different brain regions are not well understood. Additionally, the effects of Compound X on behavior and cognition have not been extensively studied.
Future Directions
There are several future directions for the study of Compound X. First, more studies are needed to elucidate the effects of Compound X on different types of neurons and in different brain regions. Second, the effects of Compound X on behavior and cognition should be studied in more detail. Third, the potential therapeutic applications of Compound X in neurodegenerative diseases should be explored. Fourth, the development of more selective modulators of the NMDA receptor could lead to the development of more effective treatments for neurological disorders. Finally, the potential use of Compound X in combination with other compounds should be investigated.
Scientific Research Applications
Compound X has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that Compound X can modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This modulation can lead to changes in synaptic plasticity, which is important for learning and memory. Compound X has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16(18)21/h2-6,9,13-14H,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJLOWXAXXAVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C3CC=CCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875301.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875310.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875312.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3-methoxybenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3875314.png)
![3,4-dimethoxy-N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3875315.png)
![methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate](/img/structure/B3875316.png)
![N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B3875322.png)
![4-(5-{2-[(1-methylbicyclo[4.1.0]hept-7-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3875335.png)


![ethyl [(1-{2-[(2-methoxyphenoxy)acetyl]carbonohydrazonoyl}-2-naphthyl)oxy]acetate](/img/structure/B3875345.png)

![N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B3875369.png)
